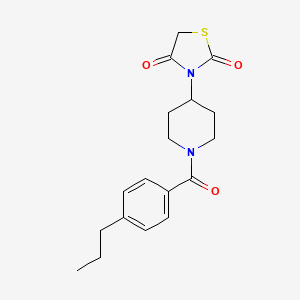
3-(1-(4-Propylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(4-Propylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a derivative of Thiazolidin-2,4-dione (TZD), a heterocyclic compound containing nitrogen and sulfur . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
Thiazolidine motifs are synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . In one method, 5-benzylidene-thiazolidine-2,4-dione derivatives were synthesized by Knoevenagel condensations of thiazolidine-2,4-dione with some aromatic aldehydes, under microwave irradiation .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .科学的研究の応用
Synthesis and Anticancer Activity
Thiazolidinediones, through various synthetic pathways, have been explored for their anticancer activity. One study demonstrated the synthesis of N-substituted indole derivatives, revealing their potential in inhibiting the topoisomerase-I enzyme, which is crucial for DNA replication and thus, could be effective against certain cancer cells, such as the MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).
Antimicrobial and Antifungal Properties
Several studies have synthesized thiazolidinedione derivatives that exhibited significant antimicrobial and antifungal activities. For instance, compounds synthesized through Knoevenagel condensation showed good activity against gram-positive bacteria and exhibited excellent antifungal properties against Aspergillus niger and A. flavus (Prakash et al., 2011). Another study described the synthesis of new pyrazolyl-2, 4-thiazolidinediones, emphasizing their antibacterial and antifungal activities, particularly against Gram-positive bacteria and various fungi, highlighting the diverse biological activities of thiazolidinedione derivatives (Aneja et al., 2011).
Antidiabetic Potential
The antidiabetic properties of thiazolidine-2,4-dione derivatives have been a significant area of research. Some studies have focused on synthesizing novel derivatives to explore their potential as antidiabetic agents. These derivatives have been tested for their ability to reduce blood glucose levels, with promising results indicating their utility in managing diabetes (Kadium et al., 2022).
Molecular Design and Hypoglycemic Activity
The molecular design involving thiazolidine-2,4-diones has led to the synthesis of compounds with hypoglycemic activity, aiming at the development of new therapeutic agents for diabetes. By evaluating these compounds in vivo, researchers have identified several with significant effects on insulin-induced adipocyte differentiation and hypoglycemic activity in diabetic models, paving the way for further clinical studies (Oguchi et al., 2000).
作用機序
Target of Action
The primary target of this compound is DNA gyrase , a type of topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA . This enzyme plays a crucial role in DNA replication and transcription .
Mode of Action
The compound is designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect . It is also intended to have activity against current quinolone-resistant bacterial strains . The thiazolidinedione moiety of the compound is aimed to include additional anti-pathogenicity by preventing biofilm formation .
Biochemical Pathways
The compound affects the biochemical pathway involving DNA gyrase, which is essential for bacterial DNA replication . By inhibiting this enzyme, the compound disrupts DNA replication, leading to bacterial cell death . Moreover, the thiazolidinedione moiety of the compound can prevent biofilm formation, thereby inhibiting the development of bacterial communities .
Pharmacokinetics
These studies can provide insights into the compound’s bioavailability, half-life, potential for drug interactions, and other pharmacokinetic parameters .
Result of Action
The compound shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains . This dual action makes it a potentially effective antimicrobial agent .
将来の方向性
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These data provide useful information for designing next-generation drug candidates .
特性
IUPAC Name |
3-[1-(4-propylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-3-13-4-6-14(7-5-13)17(22)19-10-8-15(9-11-19)20-16(21)12-24-18(20)23/h4-7,15H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTTWODWTQJSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

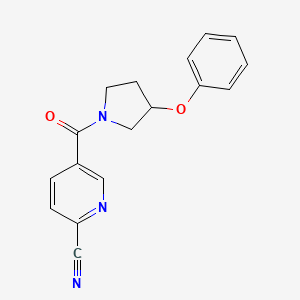
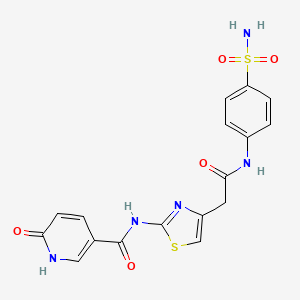
![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2744489.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744490.png)
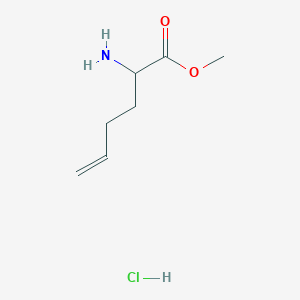
![3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2744493.png)

![[6-Amino-2-(4-ethylpiperazinyl)-5-nitropyrimidin-4-yl]benzylamine](/img/structure/B2744497.png)
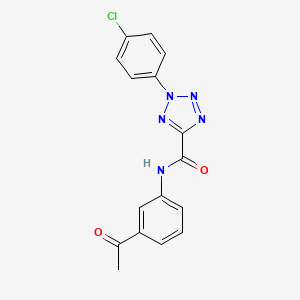
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2744499.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2744503.png)
![(E)-3-(3-(thiophen-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2744505.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline](/img/structure/B2744506.png)
![N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2744507.png)